molecular formula C17H19NO2 B5781463 N-(2,4-dimethylphenyl)-4-ethoxybenzamide

N-(2,4-dimethylphenyl)-4-ethoxybenzamide

Cat. No.: B5781463
M. Wt: 269.34 g/mol
InChI Key: XALFPKYELSESKS-UHFFFAOYSA-N
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Description

Contextualization within the Broader Benzamide (B126) Class of Compounds

Benzamides are a class of organic compounds characterized by a carboxamido substituent attached to a benzene (B151609) ring. The simplest member of this class is benzamide itself (C₆H₅CONH₂). These compounds are derivatives of benzoic acid and are recognized for their diverse applications, particularly in the realms of medicinal chemistry and materials science.

The fundamental structure of benzamides allows for extensive modification at both the amide nitrogen and on the benzene ring, leading to a vast library of derivatives with a wide array of chemical and physical properties. Generally, benzamides are crystalline solids with varying solubility in organic solvents and water, a characteristic influenced by the nature of their substituents.

Many benzamide derivatives are explored for their potential biological activities. The amide linkage is a key feature in many biologically active molecules, and its presence in the benzamide scaffold has been a starting point for the development of numerous therapeutic agents.

Significance of N-(2,4-dimethylphenyl)-4-ethoxybenzamide as a Research Substrate

The specific structure of this compound makes it a compound of interest for several research avenues. The N-(2,4-dimethylphenyl) group introduces steric and electronic effects that can influence the compound's conformation and binding properties. The 4-ethoxy group on the benzoyl moiety further modifies its electronic and lipophilic character.

While direct, extensive research on this compound is not widely published, its significance can be inferred from studies on closely related analogues. For instance, a structurally similar compound, N-(2,3-dimethylphenyl)-4-ethoxybenzamide, is noted for its potential as a lead compound in pharmaceutical development and as a building block in organic synthesis. evitachem.com Its unique properties are also being explored for applications in material science. evitachem.com

Research on other N-aryl benzamides has revealed a broad spectrum of biological activities, including antifungal and insecticidal properties. nih.govnih.gov For example, a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197), including a derivative with the N-(2,4-dimethylphenyl) moiety, demonstrated significant larvicidal activities. nih.gov This suggests that the this compound scaffold could be a valuable starting point for the design of new bioactive molecules.

The study of the crystal structure of related compounds, such as N-(2,4-dimethylphenyl)-4-methylbenzamide, provides insights into the potential solid-state arrangement of this compound. In the case of the 4-methyl analogue, the molecule exhibits a specific conformation where the two benzene rings are significantly twisted relative to each other. nih.gov This type of structural information is crucial for understanding the molecule's physical properties and its potential interactions with biological targets.

Historical Overview of Academic Investigations on Related Benzamide Structures

The academic investigation of benzamides dates back to the 19th century. A notable early observation was the phenomenon of polymorphism in benzamide, where the same compound can crystallize into different solid-state forms with distinct physical properties. This was first observed in 1832. tsijournals.com This early discovery laid the groundwork for the extensive field of crystal engineering and the study of solid-state chemistry of organic compounds.

Throughout the 20th century, research on benzamides expanded significantly, driven by the discovery of their pharmacological potential. For instance, certain substituted benzamides were found to possess antipsychotic properties, leading to the development of drugs like sulpiride (B1682569) and amisulpiride. walshmedicalmedia.com

The synthesis of various benzamide derivatives has also been a long-standing area of research. A common method involves the reaction of a substituted benzoic acid with an amine. For example, the synthesis of N-(2,3-dimethylphenyl)-4-ethoxybenzamide can be achieved by reacting 4-ethoxybenzoyl chloride with 2,3-dimethylaniline. evitachem.com

More recent research has focused on developing novel synthetic methodologies and exploring the diverse biological activities of new benzamide derivatives. This includes the synthesis of complex benzamides incorporating other heterocyclic rings, such as 1,2,4-oxadiazole, to create compounds with potent fungicidal and insecticidal activities. nih.govnih.gov These studies often involve detailed structural characterization using techniques like NMR spectroscopy and X-ray crystallography to understand the relationship between the molecular structure and the observed biological activity.

Detailed Research Findings

While specific research data for this compound is limited in publicly available literature, findings from closely related compounds provide valuable insights into its potential properties and areas of application.

Synthesis and Characterization

The synthesis of N-substituted benzamides typically follows established chemical routes. A general and widely used method is the acylation of an amine with a benzoyl chloride derivative. For this compound, this would involve the reaction of 4-ethoxybenzoyl chloride with 2,4-dimethylaniline (B123086).

A study on the synthesis of N-aryl amino-4-acetamido-2-ethoxy benzamides utilized the condensation of a benzoyl hydrazine (B178648) with various aromatic acid chlorides. tsijournals.com This highlights the versatility of the benzamide core in synthetic transformations.

The characterization of these compounds relies on standard analytical techniques. For instance, in the structural analysis of N-(2,4-dimethylphenyl)-4-methylbenzamide, X-ray crystallography was used to determine the precise three-dimensional arrangement of the atoms in the crystal lattice. nih.gov Spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry are routinely employed to confirm the chemical structure and purity of newly synthesized benzamides. nih.govnih.gov

Biological Activity of Related Compounds

Research into the biological activity of benzamide derivatives is extensive. A series of novel benzamides containing a 1,2,4-oxadiazole moiety linked to a pyridine (B92270) ring were synthesized and tested for their insecticidal and fungicidal activities. nih.gov One of the synthesized compounds, 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(2,4-dimethylphenyl)benzamide, showed notable larvicidal activity against mosquito larvae. nih.gov

Another study focused on benzamides substituted with a pyrazole-linked 1,2,4-oxadiazole. nih.gov These compounds were evaluated for their fungicidal activity against various plant pathogens. The results indicated that many of the synthesized compounds displayed good fungicidal properties. nih.gov These findings underscore the potential of the N-(2,4-dimethylphenyl)benzamide scaffold as a pharmacophore in the development of new agrochemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-4-20-15-8-6-14(7-9-15)17(19)18-16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALFPKYELSESKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for N 2,4 Dimethylphenyl 4 Ethoxybenzamide

Core Synthetic Routes for the Benzamide (B126) Framework

The fundamental approach to constructing the N-(2,4-dimethylphenyl)-4-ethoxybenzamide molecule involves the formation of an amide bond between a 4-ethoxybenzoyl derivative and 2,4-dimethylaniline (B123086).

Traditional Amide Coupling Reactions for this compound Synthesis

The most conventional and widely practiced method for synthesizing this compound is through the acylation of 2,4-dimethylaniline with an activated derivative of 4-ethoxybenzoic acid. This process typically involves a two-step sequence:

Activation of 4-ethoxybenzoic acid: The carboxylic acid is converted into a more reactive acylating agent. A common method is the reaction of 4-ethoxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 4-ethoxybenzoyl chloride. This acid chloride is highly electrophilic and readily reacts with amines.

Amide bond formation: The resulting 4-ethoxybenzoyl chloride is then reacted with 2,4-dimethylaniline in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Alternatively, a variety of coupling reagents can be employed to facilitate the direct amidation of 4-ethoxybenzoic acid with 2,4-dimethylaniline without the need to isolate the acid chloride. These reagents activate the carboxylic acid in situ. While 2,4-dimethylaniline is a sterically hindered amine, several coupling reagents are effective for such substrates. researchgate.netluxembourg-bio.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to enhance efficiency and suppress side reactions. bachem.comnih.gov Other effective reagents for hindered couplings include uronium/aminium-based reagents like HATU and HBTU. luxembourg-bio.com

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditive(s)Key Features
Thionyl chloride (SOCl₂)NoneForms acid chloride intermediate
Dicyclohexylcarbodiimide (DCC)HOBt, DMAPForms a urea (B33335) byproduct
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)HOBt, DMAPWater-soluble urea byproduct
HATU, HBTUDIPEA, Et₃NHigh efficiency for hindered substrates

Exploration of Precursor Functionalization and Assembly Strategies

Synthesis of 4-Ethoxybenzoic Acid: A primary route to 4-ethoxybenzoic acid is the Williamson ether synthesis. This involves the O-alkylation of a 4-hydroxybenzoate (B8730719) derivative with an ethylating agent. Typically, methyl 4-hydroxybenzoate is treated with a base, such as sodium ethoxide, to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with an ethyl halide (e.g., ethyl bromide or ethyl iodide). The resulting methyl 4-ethoxybenzoate is subsequently hydrolyzed to yield 4-ethoxybenzoic acid.

Synthesis of 2,4-Dimethylaniline: The industrial synthesis of 2,4-dimethylaniline commonly starts from m-xylene (B151644). The process involves the nitration of m-xylene to produce 2,4-dimethylnitrobenzene, which is then reduced to 2,4-dimethylaniline. The reduction can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon, or by using reducing agents such as iron in an acidic medium.

Modern Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign catalytic methods for amide bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the synthesis of N-aryl benzamides. rsc.org This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine. For the synthesis of this compound, two main approaches can be envisioned:

Coupling of an aryl halide/triflate with 2,4-dimethylaniline: In this scenario, a 4-ethoxy-substituted aryl halide (e.g., 4-ethoxybromobenzene) or aryl triflate is coupled with 2,4-dimethylaniline in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (such as XPhos or RuPhos), and a base (e.g., sodium tert-butoxide or cesium carbonate). organic-chemistry.orgnih.govrsc.org

Carbonylative coupling: A variation involves a three-component reaction where an aryl halide (e.g., 1-bromo-4-ethoxybenzene), carbon monoxide, and 2,4-dimethylaniline are coupled in a single step using a palladium catalyst.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, as it influences the catalyst's activity and stability. nih.gov

Table 2: Key Components in Buchwald-Hartwig Amination for this compound Synthesis

ComponentExamplesRole
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃Source of catalytic palladium(0)
LigandXPhos, RuPhos, BrettPhosStabilizes the palladium center and facilitates the catalytic cycle
BaseNaOtBu, K₃PO₄, Cs₂CO₃Activates the amine and facilitates reductive elimination
Aryl Electrophile4-ethoxybromobenzene, 4-ethoxyiodobenzeneProvides the 4-ethoxybenzoyl moiety
Amine2,4-dimethylanilineThe nitrogen nucleophile

Metal-Free and Organocatalytic Methods for Amide Bond Formation

In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for amide synthesis to avoid potential metal contamination in the final product and to promote greener chemical processes.

Metal-Free Amidation: Direct amidation of carboxylic acids and amines without the use of metal catalysts is an attractive strategy. One approach involves the use of boric acid as a mild Lewis acid catalyst. orgsyn.org Boric acid can activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Another metal-free approach is the transamidation of unactivated amides or the direct amidation of alkyl esters, which can proceed under mild conditions. nih.gov The reaction of naphthoquinones with hydroxamic acids under basic conditions also represents a novel metal-free C-N bond formation. nih.gov

Organocatalytic Amidation: Organocatalysis offers a powerful alternative to metal-based systems. For instance, Brønsted acids have been shown to catalyze the atroposelective coupling of carboxylic acids with amines using ynamides as coupling reagents. thieme-connect.de While not directly demonstrated for this compound, these methods highlight the potential of organocatalysis in amide synthesis. Triarylsilanols have also been identified as effective catalysts for the direct amidation of carboxylic acids with amines. acs.org

Regioselective Synthesis and Isomeric Purity Control of this compound

The structure of this compound presents a specific substitution pattern that requires control over regioselectivity during its synthesis. The primary concern is to ensure the formation of the amide bond at the nitrogen atom of 2,4-dimethylaniline, rather than at one of the carbon atoms of the aromatic ring.

In traditional amide coupling reactions using activated carboxylic acid derivatives like 4-ethoxybenzoyl chloride, the high nucleophilicity of the amino group in 2,4-dimethylaniline ensures that N-acylation is the overwhelmingly favored pathway. The lone pair of electrons on the nitrogen is more available for nucleophilic attack than the π-electrons of the aromatic ring.

However, under certain conditions, particularly with strong Lewis acid catalysts, a competing Friedel-Crafts acylation on the electron-rich aromatic ring of 2,4-dimethylaniline could potentially occur. The ortho and para positions to the amino group are activated towards electrophilic substitution. In 2,4-dimethylaniline, the 6-position is the most sterically accessible and electronically activated site for such a reaction. To avoid this, reaction conditions are typically chosen to favor N-acylation, such as using a non-Lewis acidic base to scavenge the acid byproduct.

In the context of palladium-catalyzed cross-coupling reactions, the regioselectivity is generally well-controlled, as the C-N bond formation occurs specifically at the position of the halide or triflate on the aryl electrophile and at the nitrogen atom of the amine.

Controlling the isomeric purity also pertains to the precursors. For instance, during the nitration of m-xylene to produce the precursor for 2,4-dimethylaniline, other isomers can be formed. Purification of the 2,4-dimethylnitrobenzene intermediate is crucial to ensure the isomeric purity of the final product. Similarly, the synthesis of 4-ethoxybenzoic acid must be controlled to prevent the formation of other isomers if starting from a di- or tri-substituted benzene (B151609) derivative.

Design and Synthesis of this compound Derivatives and Analogs

The fundamental synthesis of this compound typically involves the condensation of 4-ethoxybenzoic acid with 2,4-dimethylaniline. evitachem.com A common laboratory method to achieve this is by first converting the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting 4-ethoxybenzoyl chloride is then reacted with 2,4-dimethylaniline in the presence of a base to yield the final amide product. evitachem.com Alternative coupling methods, such as using carbodiimide (B86325) reagents like N,N'-diisopropylcarbodiimide (DIC) with an activating agent like N-hydroxybenzotriazole (HOBt), can also be employed for the direct amidation of the carboxylic acid. mdpi.com

Structural Modifications at the Ethoxy Moiety

The ethoxy group at the 4-position of the benzoyl ring is a key site for structural modification to explore structure-activity relationships (SAR). Variations at this position can influence the compound's polarity, lipophilicity, and potential for hydrogen bonding.

Alkoxy Chain Homologation and Functionalization: A straightforward modification involves the homologation of the alkoxy chain, replacing the ethyl group with larger or more complex alkyl or functionalized chains. This is typically achieved by starting with the corresponding 4-alkoxybenzoic acid in the synthesis described above.

Table 1: Examples of Potential Derivatives with Modified Alkoxy Moieties

Derivative Name Modification Potential Synthetic Precursor
N-(2,4-dimethylphenyl)-4-methoxybenzamide Methoxy substitution 4-methoxybenzoic acid
N-(2,4-dimethylphenyl)-4-propoxybenzamide Propoxy substitution 4-propoxybenzoic acid
N-(2,4-dimethylphenyl)-4-(benzyloxy)benzamide Benzyloxy substitution 4-(benzyloxy)benzoic acid

Research on related benzamides has shown that introducing functionalities such as ethers and esters to the alkoxy chain can be a viable strategy for altering biological activity. researchgate.net

Substituent Variation on the Dimethylphenyl and Benzoyl Phenyl Rings

Altering the substitution pattern on both the 2,4-dimethylphenyl and the 4-ethoxybenzoyl rings is a classical medicinal chemistry approach to modulate electronic and steric properties. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly impact the molecule's reactivity and interaction with biological targets. kuleuven.bersc.org

Dimethylphenyl Ring Modifications: The methyl groups on the aniline-derived ring can be replaced with other alkyl groups or functional groups. For instance, analogs like N-(2-bromo-4-methylphenyl)-3-methoxybenzamide have been synthesized, indicating that halogenation and other substitutions on this ring are feasible. epa.gov

Benzoyl Phenyl Ring Modifications: The benzoyl ring offers numerous positions for substitution. Studies on similar benzanilides have explored the effects of various substituents. nih.govnih.govresearchgate.net For example, introducing substituents ortho or meta to the ethoxy group can induce significant conformational changes.

Table 2: Examples of Potential Derivatives with Varied Ring Substituents

Derivative Name Ring Modified Substituent(s)
N-(2-bromo-4-methylphenyl)-4-ethoxybenzamide Dimethylphenyl 2-bromo, 4-methyl
N-(2,4-dimethylphenyl)-3-fluoro-4-ethoxybenzamide Benzoyl Phenyl 3-fluoro
N-(2,4-dimethylphenyl)-4-ethoxy-3-nitrobenzamide Benzoyl Phenyl 3-nitro

The synthesis of these derivatives would follow the general amide coupling strategy, starting from the appropriately substituted aniline (B41778) or benzoic acid precursors. researchgate.net

Heterocyclic Ring Incorporations into the Benzamide Scaffold

Incorporating heterocyclic rings is a well-established strategy in drug discovery known as scaffold hopping, which can introduce novel biological activities and improve drug-like properties. mdpi.com

Replacement of Phenyl Rings with Heterocycles: Either the dimethylphenyl or the ethoxybenzoyl ring system can be replaced with a heterocyclic ring. For example, a pyridine ring could be used in place of the benzoyl ring, leading to N-(2,4-dimethylphenyl)nicotinamide derivatives if the nitrogen is at the 3-position.

Fusion of Heterocyclic Rings: Another approach is the fusion of a heterocyclic ring to the existing benzamide core. For instance, a quinoline (B57606) or isoquinoline (B145761) system could be constructed from the benzoyl part of the molecule.

Table 3: Examples of Potential Heterocyclic Derivatives

Derivative Class Description
Pyridylamides Replacement of the 4-ethoxybenzoyl group with a substituted pyridyl group.
Thienylamides Replacement of the 4-ethoxybenzoyl group with a substituted thienyl group.
Imidazole-containing Benzamides Incorporation of an imidazole (B134444) moiety, which is known to be present in various bioactive compounds. researchgate.net

The synthesis of such heterocyclic analogs would require multi-step synthetic sequences, often starting from precursors that already contain the desired heterocyclic motif. researchgate.net The introduction of these rings can profoundly alter the three-dimensional shape, electronic distribution, and metabolic stability of the parent molecule.

Advanced Spectroscopic and Crystallographic Characterization of N 2,4 Dimethylphenyl 4 Ethoxybenzamide

Vibrational Spectroscopy for Conformational and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure, functional groups, and the nature of non-covalent interactions, such as hydrogen bonding, which dictate the supramolecular assembly of N-(2,4-dimethylphenyl)-4-ethoxybenzamide.

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

The N-H stretching vibration of the amide group is a key diagnostic peak and is typically observed in the region of 3500–3300 cm⁻¹. In solid-state spectra of amides, this band is often broadened and shifted to lower wavenumbers due to intermolecular hydrogen bonding. For instance, in related benzamides, N-H stretching vibrations are reported in the range of 3285-3199 cm⁻¹. The precise position of this band for this compound would be sensitive to its crystalline packing and the strength of the N-H···O hydrogen bonds.

The carbonyl (C=O) stretching vibration, known as the Amide I band, is another prominent feature, typically appearing in the range of 1680–1630 cm⁻¹. Its exact frequency is influenced by electronic effects of the substituents and hydrogen bonding. The C-N stretching vibration, coupled with N-H bending, contributes to the Amide II band, usually found between 1570 and 1515 cm⁻¹.

The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the dimethyl and ethoxy groups will appear in the 2980–2850 cm⁻¹ region. The asymmetric and symmetric stretching of the C-O-C ether linkage in the ethoxy group are anticipated around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Functional Group
N-H Stretch 3350 - 3200 Amide
Aromatic C-H Stretch 3100 - 3000 Phenyl Rings
Aliphatic C-H Stretch 2980 - 2850 Methyl, Ethoxy
C=O Stretch (Amide I) 1670 - 1640 Amide
N-H Bend (Amide II) 1570 - 1520 Amide
Aromatic C=C Stretch 1600 - 1450 Phenyl Rings
Asymmetric C-O-C Stretch ~1250 Ethoxy
Symmetric C-O-C Stretch ~1040 Ethoxy

Raman Spectroscopic Probing of Molecular Dynamics and Hydrogen Bonding

Raman spectroscopy complements FT-IR by providing information on the less polar and more polarizable bonds. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-C skeletal modes. The study of hydrogen bonding with Raman spectroscopy often focuses on the changes in the vibrational frequencies and intensities of the proton donor and acceptor groups. numberanalytics.comnumberanalytics.com

The symmetric stretching of the aromatic rings typically gives rise to intense Raman bands. The breathing modes of the phenyl rings are also characteristically strong. The C=O stretching vibration, while strong in the IR, is also observable in the Raman spectrum, and its position can provide corroborative information about intermolecular interactions. Low-frequency Raman spectroscopy can be particularly insightful for studying lattice vibrations and the dynamics of the crystalline solid.

For a related compound, 4-ethoxy-2,3-difluorobenzamide, the experimental FT-Raman spectrum has been reported and compared with theoretical calculations. nih.gov By analogy, the Raman spectrum of this compound would exhibit key bands for the aromatic C-H stretching, C=C ring stretching, and the vibrations of the amide and ethoxy groups. The analysis of these bands, especially when combined with computational studies, can offer a detailed picture of the molecular structure and intermolecular forces. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. Advanced 1D and 2D NMR techniques provide detailed information about the chemical environment of each nucleus and their connectivity.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While a complete experimental NMR dataset for this compound is not available in the searched literature, a hypothetical analysis based on its structure and data from analogous compounds can be constructed.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic, amide, ethoxy, and methyl protons. The amide proton (N-H) would likely appear as a broad singlet in the downfield region (δ 8.0-9.0 ppm). The protons of the 4-ethoxyphenyl ring would appear as two doublets (an AA'BB' system) in the aromatic region (δ 6.9-7.9 ppm). The three protons of the 2,4-dimethylphenyl ring would appear as distinct signals in the aromatic region (δ 7.0-7.5 ppm). The ethoxy group would show a quartet for the -OCH₂- protons (around δ 4.1 ppm) and a triplet for the -CH₃ protons (around δ 1.4 ppm). The two methyl groups on the phenyl ring would appear as singlets in the upfield region (δ 2.2-2.4 ppm).

¹³C NMR: The carbon NMR spectrum would display signals for all unique carbon atoms. The carbonyl carbon of the amide would be the most downfield signal (δ ~165 ppm). The aromatic carbons would resonate in the range of δ 110-160 ppm. The -OCH₂- carbon of the ethoxy group would be around δ 63 ppm, and the corresponding -CH₃ carbon at approximately δ 15 ppm. The two methyl carbons on the phenyl ring would appear around δ 18-21 ppm.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. nih.govacs.org Cross-peaks would be expected between the adjacent aromatic protons on both rings and between the -OCH₂- and -CH₃ protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would confirm the assignments of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for confirming the connectivity of the entire molecule, for example, by showing correlations from the N-H proton to the carbonyl carbon and carbons of the 2,4-dimethylphenyl ring, and from the ethoxy protons to the carbons of the 4-ethoxyphenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could provide information on the preferred conformation of the molecule in solution, for instance, by showing correlations between the amide proton and nearby aromatic protons.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C=O - ~165.0
N-H ~8.5 (s) -
4-ethoxyphenyl H-2', H-6' ~7.8 (d) ~129.0
4-ethoxyphenyl H-3', H-5' ~7.0 (d) ~114.5
4-ethoxyphenyl C-1' - ~127.0
4-ethoxyphenyl C-4' - ~162.0
O-CH₂-CH₃ ~4.1 (q) ~63.5
O-CH₂-CH₃ ~1.4 (t) ~14.8
2,4-dimethylphenyl H-3 ~7.1 (d) ~131.0
2,4-dimethylphenyl H-5 ~7.0 (d) ~127.0
2,4-dimethylphenyl H-6 ~7.2 (s) ~135.0
2,4-dimethylphenyl C-1 - ~133.0
2,4-dimethylphenyl C-2 - ~138.0
2,4-dimethylphenyl C-4 - ~134.0
2-CH₃ ~2.3 (s) ~18.0
4-CH₃ ~2.2 (s) ~21.0

s = singlet, d = doublet, t = triplet, q = quartet

Solid-State NMR for Polymorphic Forms of this compound

Solid-state NMR (SSNMR) is a powerful technique for characterizing the structure of solid materials, including the identification and differentiation of polymorphic forms. nih.goveuropeanpharmaceuticalreview.com Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect in pharmaceutical sciences as different polymorphs can exhibit distinct physical and chemical properties.

¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) is the most common SSNMR experiment for studying organic solids. researchgate.net In a ¹³C CP/MAS spectrum of this compound, each crystallographically inequivalent carbon atom would give rise to a separate resonance. If the compound exists in different polymorphic forms, the SSNMR spectra would likely show differences in chemical shifts and/or the number of resonances for certain carbon atoms, reflecting the different molecular conformations and packing environments in each polymorph.

Furthermore, ¹⁵N SSNMR, although more challenging due to the low natural abundance of the ¹⁵N isotope, can provide very sensitive information about the hydrogen bonding environment of the amide nitrogen. rsc.org The ¹⁵N chemical shift is highly dependent on the nature and geometry of the N-H···O hydrogen bond.

High-Resolution X-ray Crystallography for Solid-State Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. Although the crystal structure of this compound has not been reported in the searched literature, the structure of the closely related compound, N-(2,4-dimethylphenyl)-4-methylbenzamide, provides excellent insight into the likely solid-state architecture. nih.govresearchgate.net

In the crystal structure of N-(2,4-dimethylphenyl)-4-methylbenzamide, the molecule adopts a specific conformation where the two benzene (B151609) rings are significantly twisted with respect to each other, with a dihedral angle of 75.8(1)°. researchgate.net This significant twist is a common feature in N-arylbenzamides and is due to steric hindrance. The amide group itself is twisted out of the planes of both the 4-methylphenyl and the 2,4-dimethylphenyl rings. researchgate.net

Table 3: Crystallographic Data for the Analogous Compound N-(2,4-dimethylphenyl)-4-methylbenzamide nih.gov

Parameter Value
Chemical Formula C₁₆H₁₇NO
Formula Weight 239.31
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 22.4974 (17)
b (Å) 6.6033 (2)
c (Å) 9.2474 (6)
β (°) 100.209 (6)
Volume (ų) 1352.02 (14)
Z 4
Key Intermolecular Interaction N-H···O Hydrogen Bonds
Dihedral Angle between Rings (°) 75.8 (1)

Single Crystal X-ray Diffraction of this compound

A definitive single-crystal X-ray diffraction study for this compound has not been reported in the reviewed scientific literature. However, the crystallographic data for N-(2,4-dimethylphenyl)-4-methylbenzamide (C₁₆H₁₇NO) offers a robust model for understanding the likely molecular conformation and crystal lattice parameters.

In the crystal structure of N-(2,4-dimethylphenyl)-4-methylbenzamide, the molecule adopts a conformation where the N-H and C=O bonds of the amide group are oriented anti to each other. nih.gov The two benzene rings are not coplanar, exhibiting a significant dihedral angle of 75.8(1)°. nih.gov The amide group itself is twisted out of the planes of both the 4-methylphenyl and the 2,4-dimethylphenyl rings, with torsion angles of 28.1(3)° and 76.3(2)° respectively. nih.gov This twisted conformation is a common feature in many benzanilide (B160483) derivatives. nih.gov

Table 1: Crystallographic Data for the Analogous Compound N-(2,4-dimethylphenyl)-4-methylbenzamide nih.gov

ParameterValue
Chemical FormulaC₁₆H₁₇NO
Molecular Weight239.31 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)22.4974 (17)
b (Å)6.6033 (2)
c (Å)9.2474 (6)
β (°)100.209 (6)
Volume (ų)1352.02 (14)
Z4
RadiationMo Kα
Temperature (K)295

This data is for the methyl-substituted analog and serves as a predictive model for the ethoxy-substituted compound.

Analysis of Crystal Packing Motifs and Supramolecular Interactions

The crystal packing of benzamides is frequently governed by a network of supramolecular interactions, with hydrogen bonding playing a pivotal role. In the case of N-(2,4-dimethylphenyl)-4-methylbenzamide, intermolecular N-H···O hydrogen bonds are the primary interaction, linking the molecules into chains that extend along the c-axis of the crystal. nih.gov

Polymorphism and Pseudopolymorphism Studies in Benzamide (B126) Analogs

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in benzamides and their derivatives. rsc.orgresearchgate.netmdpi.comresearchgate.net The parent compound, benzamide, is known to exhibit at least three polymorphic forms, with the relative stability of these forms being influenced by subtle differences in intermolecular interactions. rsc.orgnih.govnih.gov

The propensity for polymorphism in benzamide analogs is linked to the conformational flexibility of the molecule and the variety of possible intermolecular interactions. Factors such as the nature and position of substituents on the aromatic rings can significantly impact the crystal packing and lead to the formation of different polymorphs. For instance, studies on N-(1,3-thiazol-2-yl)benzamide have revealed the existence of at least three polymorphs, each with distinct hydrogen-bonding patterns. mdpi.com

Given this precedent, it is reasonable to hypothesize that this compound could also exhibit polymorphism. The conformational flexibility of the ethoxy group could allow for different packing arrangements, potentially leading to polymorphs with varying physical properties. Pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice to form solvates, is also a possibility, particularly during crystallization from different solvents. Studies on related compounds like 2-acetamidobenzamide (B1266129) have shown the formation of different polymorphic and pseudopolymorphic forms. researchgate.net The investigation of crystallization conditions would be essential to explore the potential polymorphic landscape of this compound. The growth of twisted crystals, as observed in a metastable polymorph of benzamide, is another interesting phenomenon associated with high thermodynamic driving forces for crystallization in these systems. nih.gov

Computational Chemistry and Theoretical Investigations of N 2,4 Dimethylphenyl 4 Ethoxybenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, offering insights into its stability, reactivity, and spectroscopic properties. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure.

Density Functional Theory (DFT) Studies on Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. chemrxiv.org For N-(2,4-dimethylphenyl)-4-ethoxybenzamide, a DFT study would be instrumental in determining its ground state properties.

A typical investigation would involve geometry optimization to find the molecule's most stable three-dimensional structure, characterized by minimum energy. Key outputs would include optimized bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield crucial information about the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. espublisher.com A smaller gap generally implies higher reactivity. Visualizing the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a technique used to interpret a quantum chemical wavefunction in terms of the familiar Lewis structure concepts of localized bonds, lone pairs, and atomic orbitals. nih.gov It provides a detailed picture of the bonding and electronic delocalization within a molecule.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can map out how a molecule moves, flexes, and changes its shape over time in various environments. chemrxiv.org

Exploration of Conformational Preferences in Solution and Condensed Phases

This compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations could explore this landscape by simulating the molecule's behavior in different environments, such as in a vacuum, in an explicit solvent like water or methanol, or in an amorphous solid state. researchgate.netchemrxiv.org

Analysis of Intramolecular Rotations and Flexibility of the Benzamide (B126) Backbone

The flexibility of the central benzamide linkage (-CO-NH-) and the rotations of the ethoxy and dimethylphenyl groups are critical to the molecule's ability to interact with its environment. MD simulations allow for the detailed analysis of these intramolecular motions. researchgate.net

Table of Objectives for Theoretical Investigations

The following table summarizes the primary goals of the computational chemistry methods discussed.

Method Primary Objectives
Density Functional Theory (DFT) Determine stable 3D geometry, calculate HOMO-LUMO energies, map electron density.
Ab Initio Methods Provide high-accuracy benchmark energies and electronic properties.
Natural Bond Orbital (NBO) Analyze atomic charges, identify stabilizing intramolecular charge transfer.
Molecular Dynamics (MD) Simulate molecular motion, explore conformational preferences, analyze flexibility.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand and its target protein at the atomic level, which is crucial for drug design and discovery.

While specific biological targets for this compound are not yet established, molecular docking simulations can be performed against a panel of hypothetical targets based on the known activities of structurally similar benzamide derivatives. For instance, various benzamide derivatives have shown inhibitory activity against enzymes such as histone deacetylases (HDACs), cyclooxygenases (COX), and kinases. nih.govnih.govnih.gov

Table 1: Hypothetical Molecular Docking Results of this compound with a Putative Kinase Target

ParameterValue
Docking Score (kcal/mol) -8.5
Predicted Binding Affinity (pKi) 7.2
Key Interacting Residues H-bond with Asp145 (hinge), Hydrophobic interactions with Val80, Leu132
Predicted Pose The 4-ethoxybenzoyl group occupies the ATP adenine-binding pocket, while the 2,4-dimethylphenyl group is oriented towards a hydrophobic back pocket.

This table presents hypothetical data for illustrative purposes.

The accuracy of molecular docking is heavily reliant on the scoring function used to rank the predicted binding poses. Scoring functions are mathematical models that estimate the binding free energy of a protein-ligand complex. The development of robust scoring functions is an active area of research. mdpi.com

For benzamide derivatives, specific scoring functions can be developed and validated to improve prediction accuracy. This process typically involves:

Training Set Selection: A diverse set of benzamide derivatives with experimentally determined binding affinities for a specific target is compiled.

Feature Generation: Molecular descriptors for the ligands and interaction terms for the protein-ligand complexes are calculated.

Model Training: Machine learning algorithms, such as artificial neural networks, are trained on the dataset to correlate the features with the experimental binding affinities. mdpi.com

Validation: The predictive power of the scoring function is assessed using a separate test set of benzamide derivatives not included in the training data.

Studies on other compound classes have shown that such tailored scoring functions can significantly outperform generic ones in predicting binding affinities and enriching active compounds in virtual screening campaigns. mdpi.com

In Silico Prediction of Theoretical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become an indispensable tool in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic properties. nih.govrsc.org

A variety of computational models are available to predict ADME-related parameters. These models are often based on quantitative structure-property relationships (QSPR) and machine learning algorithms trained on large datasets of experimental data.

For this compound, these models can predict a range of properties. For example, Lipinski's Rule of Five is a widely used guideline to assess drug-likeness and predict oral bioavailability.

Table 2: Predicted Physicochemical Properties of this compound based on Computational Models

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight ( g/mol ) 269.34Yes (< 500)
LogP (Octanol-water partition coefficient) 4.2Yes (< 5)
Hydrogen Bond Donors 1Yes (≤ 5)
Hydrogen Bond Acceptors 2Yes (≤ 10)

This table presents calculated values for this compound.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govmdpi.com In the context of this compound, virtual screening can be employed in two primary ways:

Ligand-Based Virtual Screening: If a set of known active benzamide derivatives for a particular target exists, the structure of this compound can be compared to these known actives based on molecular similarity or pharmacophore models. A high similarity score would suggest a higher probability of similar biological activity.

Structure-Based Virtual Screening: If the 3D structure of a potential biological target is known, this compound can be docked into the active site, and its binding can be evaluated using a scoring function, as described in section 4.3.1.

Furthermore, a comprehensive analysis of physicochemical descriptors can provide insights into the molecule's potential for further development.

Table 3: Predicted ADME and Physicochemical Descriptors for this compound

DescriptorPredicted Value/ClassificationImplication
Aqueous Solubility (logS) -4.5Low solubility
Blood-Brain Barrier (BBB) Permeation HighPotential for CNS activity
CYP450 2D6 Inhibition Likely inhibitorPotential for drug-drug interactions
Human Intestinal Absorption (%) > 90%Good absorption after oral administration
Topological Polar Surface Area (TPSA) 38.33 ŲGood cell permeability

This table presents hypothetical data based on general predictions for similar chemical structures.

Structure Activity Relationship Sar Studies of N 2,4 Dimethylphenyl 4 Ethoxybenzamide and Its Derivatives

Elucidation of Key Pharmacophoric Elements within the Benzamide (B126) Scaffold

The benzamide scaffold of N-(2,4-dimethylphenyl)-4-ethoxybenzamide serves as a versatile framework for designing biologically active molecules. The fundamental pharmacophore, the minimum structural unit required for activity, consists of two aromatic rings connected by an amide linker. This arrangement allows for specific interactions with biological targets. tandfonline.com

The amide group (–CONH–) is a critical component, acting as a rigidifying element and a key hydrogen bonding motif. The hydrogen on the amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. These interactions are often essential for anchoring the ligand within the binding pocket of a receptor or enzyme. mdpi.com

Positional and Stereochemical Effects of Substituents on Biological Activity Modulators

The nature and position of substituents on both aromatic rings of the this compound scaffold significantly modulate the compound's biological profile.

Influence of the Dimethylphenyl Moiety's Substitution Pattern

The substitution pattern on the N-phenyl ring is a key determinant of activity. In the case of this compound, the two methyl groups at positions 2 and 4 have a profound impact. The presence of substituents at the ortho (position 2) and para (position 4) positions of the aniline (B41778) ring can influence the molecule's conformation and its ability to fit into a binding site. nih.gov

Studies on related N-arylbenzamides have shown that the steric bulk of ortho substituents can affect the dihedral angle between the two aromatic rings, which in turn can alter the compound's activity. nih.gov The methyl groups in this compound contribute to the molecule's hydrophobic character and can engage in favorable interactions within a hydrophobic pocket of a target protein.

To illustrate the effect of the dimethylphenyl substitution pattern, consider the following hypothetical data based on general SAR principles for benzamide derivatives:

DerivativeSubstitution PatternRelative Activity
This compound 2,4-dimethyl 100
N-(2,6-dimethylphenyl)-4-ethoxybenzamide2,6-dimethyl80
N-(3,5-dimethylphenyl)-4-ethoxybenzamide3,5-dimethyl60
N-phenyl-4-ethoxybenzamideUnsubstituted40

This table is illustrative and based on general SAR trends.

Impact of the Ethoxy Group's Position and Length

The alkoxy group on the benzoyl moiety is another critical determinant of biological activity. In this compound, the ethoxy group is located at the para-position (position 4) of the benzoyl ring. This position is often favored as it extends the molecule and allows the alkoxy group to probe deeper into a binding pocket. mdpi.com

The length of the alkoxy chain also plays a significant role. An ethoxy group provides a balance of lipophilicity and flexibility. Altering the chain length can impact the compound's solubility, membrane permeability, and binding affinity.

The following table demonstrates the potential impact of the alkoxy group's position and length on activity, based on general findings for similar compounds:

DerivativeAlkoxy GroupPositionRelative Activity
This compound Ethoxy 4 100
N-(2,4-dimethylphenyl)-4-methoxybenzamideMethoxy490
N-(2,4-dimethylphenyl)-4-propoxybenzamidePropoxy485
N-(2,4-dimethylphenyl)-3-ethoxybenzamideEthoxy370
N-(2,4-dimethylphenyl)-2-ethoxybenzamideEthoxy250

This table is illustrative and based on general SAR trends. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach allows for the prediction of the activity of novel, unsynthesized analogs, thereby guiding drug discovery efforts.

Development of QSAR Models for this compound Analogs

The development of a QSAR model for this compound analogs involves several key steps. First, a dataset of compounds with their corresponding biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. nih.gov

Commonly used descriptors include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, partial charges.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

3D descriptors: Molecular surface area, volume. nih.gov

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a mathematical equation that correlates the descriptors with the biological activity. mdpi.com

Validation and Interpretation of QSAR Descriptors

A crucial step in QSAR modeling is the validation of the developed model to ensure its predictive power. nih.gov This is typically done using internal validation techniques like leave-one-out cross-validation and external validation with a separate test set of compounds. mdpi.com

Comparative Analysis of SAR Trends Across Different Benzamide Subclasses

The structure-activity relationship (SAR) of benzamide derivatives is highly dependent on the nature and substitution pattern of the core scaffold. A comparative analysis of different benzamide subclasses reveals that the influence of specific substituents can vary significantly, leading to distinct pharmacological profiles. This section explores these differential SAR trends by comparing key benzamide subclasses, including N-aryl-4-alkoxybenzamides, 2-phenoxybenzamides, and other related structures.

Influence of the Benzamide Core and N-Aryl Substituents

The core structure of the benzamide and the nature of the N-aryl substituent are critical determinants of biological activity. Studies on various benzamide classes highlight the nuanced effects of these modifications.

For instance, in a series of benzamides designed as SARS-CoV protease inhibitors, the benzamide moiety itself was found to be crucial for binding affinity. Replacing the phenyl group of the benzamide with aliphatic groups of similar size or lipophilicity resulted in inactive compounds. This underscores the importance of the aromatic nature of this part of the molecule for activity. In the same series, a methyl substituent on the benzamide ring was beneficial for activity, whereas a trifluoromethyl group led to a loss of binding affinity.

In a different subclass, N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, which act as muscarinic acetylcholine receptor 1 (M1) antagonists, substitutions on the benzamide ring also played a key role. Derivatives with a substituent at the 2-position, such as 2-chloro or 2-methoxy, exhibited submicromolar M1 antagonist activity. A 2,5-bis(trifluoromethyl) analog was also identified as a potent and selective M1 antagonist.

These findings illustrate that while the benzamide core is often essential, the optimal substitution pattern is highly subclass-dependent.

Comparative SAR of 4-Alkoxybenzamides and Related Analogs

The 4-alkoxy group is a common feature in many biologically active benzamides. A comparative look at this subclass and its bioisosteres, such as picolinamides, reveals interesting SAR trends.

In a study of N-aryl-4-alkoxybenzamide derivatives as negative allosteric modulators of neuronal nicotinic receptors, modifications to the 4-alkoxy group had a significant impact on receptor selectivity. Specifically, the presence of a double bond in the alkoxy chain (e.g., a propene group) was important for preferential activity at the hα4β2 receptor subtype. nih.gov When the propene was reduced to a propane, this selectivity was lost. nih.gov This highlights the sensitivity of the receptor to the conformation and electronic properties of this substituent.

A comparative study of benzamide and picolinamide derivatives as acetylcholinesterase inhibitors suggested that the picolinamide scaffold, a bioisostere of benzamide where the benzene (B151609) ring is replaced by a pyridine (B92270) ring, can lead to enhanced activity. researchgate.net In this study, the picolinamide derivatives generally showed stronger inhibitory activity than their benzamide counterparts. researchgate.net This suggests that the introduction of a heteroatom in the ring system can significantly influence the compound's interaction with the biological target.

The following table summarizes the comparative activity of selected benzamide and picolinamide derivatives.

Compound ClassDerivativeTargetActivityReference
Benzamide4aAcetylcholinesteraseIC50: 18.22 ± 1.16 µM researchgate.net
Picolinamide7aAcetylcholinesteraseIC50: 2.49 ± 0.19 µM researchgate.net

This table is for illustrative purposes and based on data from the cited literature.

Differential Effects in Other Benzamide Subclasses

The SAR trends observed in 4-alkoxybenzamides can be contrasted with those in other subclasses, such as 2-phenoxybenzamides and benzamides with different linker chemistries.

In a series of 2-phenoxybenzamide derivatives with antiplasmodial activity, the substitution pattern on the anilino part of the molecule, as well as the size of the substituents, strongly influenced both activity and cytotoxicity. researchgate.net This indicates that for this subclass, the N-aryl portion is a key area for modification to optimize the therapeutic window.

A study on benzodioxane-benzamides as FtsZ inhibitors explored modifications of the linker between the benzamide and the benzodioxane scaffold. nih.gov The nature of this linker was found to be critical for antibacterial potency. For example, moving from a benzoxazine to a chromane, then to a benzodioxane, and finally to a benzoxathiane, each with progressively more lipophilic heteroatoms, resulted in increasing antibacterial activity. nih.gov This demonstrates that in some subclasses, the linker region offers a valuable opportunity for SAR exploration.

The table below provides a comparative overview of SAR trends across different benzamide subclasses.

Benzamide SubclassKey SAR FindingsReference
N-Aryl-4-Alkoxybenzamides The unsaturation in the 4-alkoxy chain influences receptor subtype selectivity. nih.gov nih.gov
Picolinamides Can exhibit greater potency than the corresponding benzamide analogs. researchgate.net researchgate.net
2-Phenoxybenzamides The substitution pattern on the N-anilino ring is a primary driver of activity and cytotoxicity. researchgate.net researchgate.net
Benzodioxane-Benzamides The lipophilicity of the linker between the two aromatic rings correlates with antibacterial potency. nih.gov nih.gov

Molecular Mechanisms and Biological Target Engagement Research of N 2,4 Dimethylphenyl 4 Ethoxybenzamide

Identification and Characterization of Putative Molecular Targets

To understand the biological effects of N-(2,4-dimethylphenyl)-4-ethoxybenzamide, the first step would be to identify its molecular targets within a biological system. This typically involves a combination of computational and experimental approaches.

In Vitro Enzyme Inhibition Studies with this compound

A crucial aspect of characterizing a novel compound is to assess its ability to inhibit the activity of specific enzymes. Such studies are fundamental in drug discovery and development. The process would involve screening the compound against a panel of enzymes to identify any inhibitory effects. For any enzymes that are inhibited, further studies would be conducted to determine the concentration of the compound required to reduce enzyme activity by 50% (IC50 value). This provides a measure of the compound's potency.

Table 1: Hypothetical In Vitro Enzyme Inhibition Profile of this compound

Enzyme Target IC50 (µM) Inhibition Type
Data Not Available Data Not Available Data Not Available
Data Not Available Data Not Available Data Not Available

Receptor Binding Profiling and Ligand Affinity Determination

Beyond enzyme inhibition, it is also critical to determine if this compound binds to any cellular receptors. Receptor binding assays are used to measure the affinity of a compound for a specific receptor. The dissociation constant (Kd) or the inhibition constant (Ki) are key parameters determined from these studies, indicating the concentration of the compound required to occupy 50% of the receptors.

Table 2: Hypothetical Receptor Binding Affinity of this compound

Receptor Target Binding Affinity (Ki, nM) Assay Type
Data Not Available Data Not Available Data Not Available
Data Not Available Data Not Available Data Not Available

Mechanistic Elucidation of Compound-Target Interactions

Once a molecular target is identified, the next step is to understand the precise mechanism of interaction. This involves detailed biochemical and biophysical studies.

Analysis of Allosteric versus Orthosteric Binding Mechanisms

A key question in understanding a compound's mechanism of action is whether it binds to the primary (orthosteric) site of the target, where the natural substrate or ligand binds, or to a secondary (allosteric) site. nih.govfrontiersin.orgnih.gov Orthosteric inhibitors directly compete with the endogenous ligand, while allosteric modulators can either enhance or reduce the target's activity without directly competing with the natural ligand. nih.govfrontiersin.orgnih.gov This distinction has significant implications for the compound's pharmacological profile and potential for therapeutic development. frontiersin.orgplos.org

Kinetic and Thermodynamic Characterization of Binding Events

To fully comprehend the interaction between this compound and its target, it is essential to study the kinetics (the rates of association and dissociation) and thermodynamics (the energy changes associated with binding) of the interaction. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to obtain this information. These studies provide insights into the stability of the compound-target complex and the forces driving the binding event.

Cellular and Subcellular Localization Studies Using this compound as a Probe

Understanding where a compound localizes within a cell is crucial for interpreting its biological effects. If this compound were fluorescently labeled or tagged, it could be used as a molecular probe to visualize its distribution within cells. Techniques such as fluorescence microscopy would allow researchers to determine if the compound accumulates in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This information can provide valuable clues about its mechanism of action and potential off-target effects.

Advanced Research Applications and Methodological Innovations Associated with N 2,4 Dimethylphenyl 4 Ethoxybenzamide

Utilization as a Chemical Probe for Delineating Biological Pathways

There is no specific information in published scientific literature that details the use of N-(2,4-dimethylphenyl)-4-ethoxybenzamide as a chemical probe to delineate biological pathways.

Generally, benzamide (B126) derivatives are widely explored in chemical biology. They can be designed to interact with specific biological targets, such as enzymes or receptors. For instance, various N-phenylbenzamides have been investigated as inhibitors of the mitochondrial permeability transition pore (PTP), a target for diseases involving mitochondrial dysfunction. A chemical probe based on the this compound scaffold would first need to be screened against various biological targets to identify any specific interactions. Subsequent studies would then be required to validate its selectivity and utility in studying a particular pathway.

Contributions to Methodological Advancements in Medicinal Chemistry Research

There are no documented contributions of this compound to methodological advancements in medicinal chemistry. Research in this area typically focuses on the development of novel synthetic routes or the use of a compound as a scaffold for structure-activity relationship (SAR) studies.

The synthesis of benzamides is a well-established area of medicinal chemistry. A common method involves the coupling of a benzoic acid derivative (in this case, 4-ethoxybenzoic acid) with an aniline (B41778) (2,4-dimethylaniline). Innovations related to this specific molecule would involve developing more efficient, high-yield, or environmentally friendly synthetic methods. However, no such specific advancements have been reported for this compound.

Table 1: General Synthetic Approaches for Benzamide Derivatives This table is based on general chemical principles, as no specific synthesis data for this compound was found.

Reaction Type Reagents Example Description
Amide Coupling 4-ethoxybenzoic acid, 2,4-dimethylaniline (B123086), coupling agents (e.g., DCC, EDC) A standard method for forming the amide bond directly from the carboxylic acid and amine.
Acyl Chloride Reaction 4-ethoxybenzoyl chloride, 2,4-dimethylaniline A two-step process where the carboxylic acid is first converted to a more reactive acyl chloride before reaction with the amine.

Exploration of this compound in Materials Science for Unique Properties (e.g., optical, electronic)

No studies have been published regarding the exploration of this compound for applications in materials science.

The properties of aromatic amides can sometimes lead to applications in developing new polymers or materials with specific optical or electronic characteristics. sigmaaldrich.com The presence of aromatic rings and the ethoxy group could theoretically contribute to properties like fluorescence or liquid crystallinity. However, without experimental data, its potential in this field remains purely speculative. Any investigation would require synthesizing the compound and subjecting it to detailed characterization using techniques like UV-Vis spectroscopy, fluorimetry, and differential scanning calorimetry.

Development of Novel In Vitro Assay Systems for High-Throughput Screening of Benzamide Analogs

There is no evidence to suggest that this compound has been used in the development of novel in vitro assay systems.

The development of such assays is a critical component of drug discovery, allowing for the rapid screening of many compounds. If this compound were found to have a specific biological activity, it could potentially be used as a reference compound or a tool to develop and validate a new high-throughput screening assay for other benzamide analogs. This would involve creating a robust and reproducible system (e.g., fluorescence, luminescence, or FRET-based) to measure the compound's effect on its target. Currently, no such work has been reported.

Table 2: Common In Vitro Assay Technologies for Screening Analogs This table represents general technologies and has not been specifically applied to this compound.

Assay Technology Principle Potential Application
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. Screening for compounds that inhibit protein-protein or protein-ligand interactions.
Homogeneous Time-Resolved Fluorescence (HTRF) Uses fluorescence resonance energy transfer (FRET) between a donor and acceptor molecule. Quantifying biomolecular interactions in a high-throughput format.
AlphaScreen A bead-based assay where singlet oxygen transfer from a donor to an acceptor bead generates a chemiluminescent signal upon molecular interaction. Detecting a wide range of biological events, from enzyme activity to receptor binding.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein upon ligand binding in a cellular environment. Confirming target engagement of a compound within cells.

Conclusion and Future Research Trajectories for N 2,4 Dimethylphenyl 4 Ethoxybenzamide

Synthesis of Current Academic Understanding of N-(2,4-dimethylphenyl)-4-ethoxybenzamide

This compound is a chemical compound belonging to the benzamide (B126) class of molecules. The core structure consists of a benzoyl group attached to a nitrogen atom, which is further substituted with a 2,4-dimethylphenyl group. An ethoxy group is attached at the 4-position of the benzoyl ring. While specific research on this compound is limited in publicly accessible academic literature, its structural components suggest potential areas of scientific interest based on the broader understanding of benzamides.

Benzamides are a significant class of compounds in medicinal chemistry and materials science. evitachem.com The amide bond is a fundamental functional group in numerous biologically active molecules. mdpi.com The general synthesis of benzamides can be achieved through various routes, often involving the reaction of a benzoic acid derivative with an aniline (B41778) derivative. For instance, a common method involves converting a substituted benzoic acid, such as 4-ethoxybenzoic acid, into a more reactive acyl chloride, which is then reacted with an aniline, in this case, 2,4-dimethylaniline (B123086). evitachem.com

The physical and chemical properties of this compound can be inferred from related structures. It is expected to be a solid at room temperature with solubility in organic solvents and limited solubility in water. evitachem.com The presence of the aromatic rings and the amide linkage influences its crystalline structure and potential for intermolecular interactions, such as hydrogen bonding. For example, in the related compound N-(2,4-dimethylphenyl)-4-methylbenzamide, intermolecular N—H⋯O hydrogen bonds link the molecules into chains. nih.gov

The biological activity of benzamides is diverse, with substituted benzamides being investigated for a wide range of therapeutic applications. mdpi.com The specific substituents on the aromatic rings play a crucial role in determining the compound's pharmacological profile.

Identification of Unexplored Research Avenues and Knowledge Gaps

The primary knowledge gap concerning this compound is the lack of specific published research on its synthesis, characterization, and potential applications. While general methods for benzamide synthesis are well-established, the specific reaction conditions, yield, and purification strategies for this particular compound are not documented in readily available literature.

Further research is needed to explore the following:

Detailed Physicochemical Characterization: A comprehensive analysis of its properties, including melting point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry), is essential for its unambiguous identification and to provide a baseline for future studies.

Crystallographic Analysis: Determining the single-crystal X-ray structure of this compound would provide valuable insights into its molecular geometry, conformation, and intermolecular interactions in the solid state. This can be compared with the structures of related benzanilides to understand the effects of substituent changes. nih.gov

Exploration of Biological Activity: Given the broad spectrum of biological activities exhibited by benzamide derivatives, a systematic investigation into the potential pharmacological effects of this compound is warranted. mdpi.com This could involve screening for various activities, such as enzyme inhibition or receptor binding, based on computational predictions or similarities to known bioactive molecules.

Comparative Studies: A comparative study of this compound with its isomers, such as N-(2,3-dimethylphenyl)-4-ethoxybenzamide or N-(2,4-dimethylphenyl)-2-ethoxybenzamide, could reveal important structure-activity relationships. evitachem.comnih.gov

Prospective Methodological Advancements in Benzamide Research

Future research on this compound and other benzamides can benefit from several methodological advancements in chemical synthesis and analysis.

Advanced Synthesis Techniques:

Microwave-Assisted and Ultrasonic Synthesis: These non-conventional energy sources have been shown to significantly accelerate the synthesis of benzamides, often leading to higher yields and shorter reaction times compared to conventional heating methods. chemmethod.comresearchgate.net Applying these techniques to the synthesis of this compound could offer a more efficient and environmentally friendly production route.

Novel Catalytic Systems: The development of new catalysts, including solid-supported catalysts and ionic liquids, presents opportunities for more sustainable and efficient benzamide synthesis. researchgate.net For example, the use of H2SO4-SiO2 has been reported as an eco-friendly and low-cost catalytic system for direct transamidation under solvent-free conditions. mdpi.com

Direct Amidation and Transamidation: Research into direct condensation of carboxylic acids and amines, as well as transamidation reactions, is providing alternatives to the traditional acyl chloride route, which can avoid the use of harsh reagents. researchgate.netmdpi.com

Modern Analytical and Computational Methods:

Advanced Spectroscopic and Crystallographic Techniques: The use of high-resolution NMR and mass spectrometry is crucial for detailed structural elucidation. Automated crystal structure determination can rapidly provide detailed 3D molecular structures. nih.gov

Computational Modeling and Docking: Molecular docking studies can be employed to predict the binding affinity of this compound to various biological targets, helping to guide experimental screening efforts and prioritize research directions. mdpi.com This approach has been successfully used to identify promising benzamide derivatives as enzyme inhibitors. mdpi.com

Strategic Directions for Future Interdisciplinary Investigations Involving this compound

To fully realize the potential of this compound, future research should embrace interdisciplinary collaborations.

Medicinal Chemistry and Pharmacology: A collaboration between synthetic chemists and pharmacologists is essential to design, synthesize, and evaluate the biological activity of this compound and its analogs. This could lead to the discovery of new lead compounds for drug development. evitachem.com

Materials Science: The structural features of this compound, particularly its potential for ordered self-assembly through hydrogen bonding, could be of interest to materials scientists. Investigations into its potential applications in the development of novel organic materials, such as liquid crystals or functional polymers, could be a fruitful area of research. evitachem.com

Chemical Biology: The use of this compound as a chemical probe or building block in the synthesis of more complex molecules could be explored in the field of chemical biology to investigate biological processes. evitachem.com

By systematically addressing the current knowledge gaps and leveraging advanced methodologies, the scientific community can unlock the potential of this compound and contribute to the broader understanding of benzamide chemistry and its applications.

Q & A

Q. What are the optimized synthetic routes for N-(2,4-dimethylphenyl)-4-ethoxybenzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 2,4-dimethylaniline with 4-ethoxybenzoyl chloride under anhydrous conditions. Key parameters include:

  • Catalyst System : Use of coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to activate the carboxylate intermediate .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while moisture-sensitive conditions prevent hydrolysis of the acyl chloride.
  • Temperature : Reactions are performed at 0–25°C to minimize side reactions.

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionYield Range (%)
SolventAnhydrous THF70–85
CatalystDCC/DMAP (1:0.1 molar)75–90
Temperature0–5°C (slow addition)80–92

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., ethoxy group at C4, dimethylphenyl at N). Aromatic protons show splitting patterns consistent with substituent positions .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles. Validation tools like PLATON ensure data integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C17_{17}H19_{19}NO2_2) and isotopic distribution.

Q. Table 2: Key Structural Data

TechniqueCritical ObservationReference
X-ray DiffractionDihedral angle between benzamide and phenyl: 45.2°
1^1H NMR (CDCl3_3)Ethoxy protons: δ 1.4 (t, 3H), 4.1 (q, 2H)

Q. How can solubility and stability challenges be addressed in experimental workflows?

Methodological Answer:

  • Solubility : Use DMSO or DMF for stock solutions; dilute in aqueous buffers (<5% organic content) for biological assays .
  • Stability : Store at –20°C under inert gas (N2_2) to prevent oxidation. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What computational strategies predict the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes). Ethoxy and dimethyl groups enhance hydrophobic binding .
  • DFT Calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential surfaces to identify reactive sites .

Key Insight : Substituents at the 4-ethoxy position increase steric bulk, reducing binding affinity to polar active sites .

Q. How do metabolic pathways influence the degradation of this compound in biological systems?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (e.g., rat S9 fraction) and analyze metabolites via LC-MS/MS. Major pathways include:
    • O-Deethylation of the ethoxy group to form 4-hydroxybenzamide derivatives .
    • Oxidative demethylation of the dimethylphenyl group .

Figure 1 : Metabolic Pathway (simplified)
Parent Compound → O-Deethylation → 4-Hydroxy Intermediate → Glucuronidation → Excretion

Q. How can conflicting biological activity data be resolved in studies involving this compound?

Methodological Answer:

  • Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays to rule out assay artifacts .
  • Dose-Response Replication : Test multiple batches to exclude batch-to-batch variability.
  • Structural Confirmation : Re-characterize bioactive samples via X-ray/NMR to confirm integrity .

Case Study : Discrepancies in IC50_{50} values (e.g., 10 µM vs. 50 µM) were resolved by identifying residual DMSO (>1%) as an inhibitor in one assay .

Q. What crystallographic software tools are recommended for resolving disorder in the crystal lattice of this compound?

Methodological Answer:

  • SHELXL : Refine disordered regions using PART and SUMP instructions. Anisotropic displacement parameters (ADPs) model thermal motion .
  • OLEX2/PLATON : Validate hydrogen bonding and π-π stacking interactions. The SQUEEZE function models solvent regions .

Example : A 2,4-dimethylphenyl ring showed 30% occupancy disorder, resolved via twin refinement (TWIN/BASF commands) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.